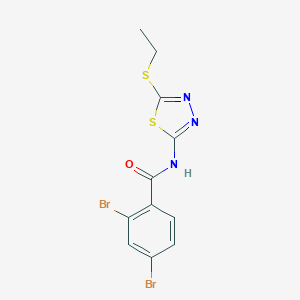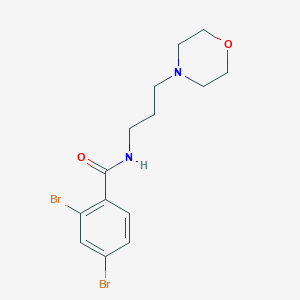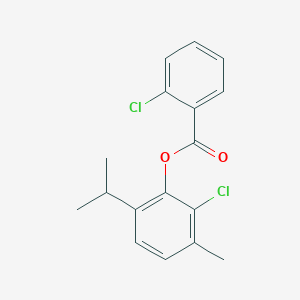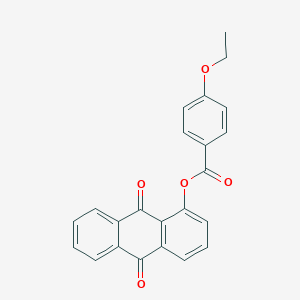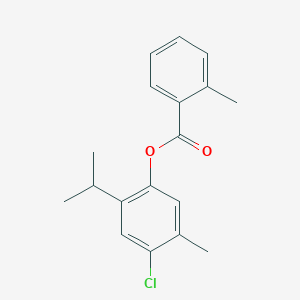
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione, also known as TTF-TCNQ, is a highly conductive organic material that has been widely studied in the field of materials science and engineering. This compound has unique properties that make it an ideal candidate for use in electronic devices and other applications.
作用机制
The mechanism of action of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is based on its unique electronic properties. The compound is a charge-transfer complex, meaning that it consists of two components with different electron affinities. The TTF component is a donor, meaning that it has a tendency to give up electrons, while the TCNQ component is an acceptor, meaning that it has a tendency to accept electrons. When the two components come together, electrons are transferred from the TTF component to the TCNQ component, resulting in a highly conductive material.
Biochemical and Physiological Effects:
While 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has not been extensively studied for its biochemical and physiological effects, it has been shown to have some potential as a therapeutic agent. Studies have shown that 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has anti-inflammatory and antioxidant properties, and may be useful in the treatment of conditions such as arthritis and cancer.
实验室实验的优点和局限性
One of the main advantages of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is its high conductivity, which makes it an ideal material for use in electronic devices. Additionally, 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is its instability in air and water, which can make it difficult to work with in certain lab settings.
未来方向
There are many potential future directions for research on 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione. Some possible areas of study include:
1. Developing new synthesis methods for 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione that are more efficient and cost-effective.
2. Studying the electronic properties of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione in more detail, with the goal of developing new electronic devices and applications.
3. Investigating the potential therapeutic uses of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione, including its anti-inflammatory and antioxidant properties.
4. Developing new methods for stabilizing 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione in air and water, which would make it easier to work with in lab settings.
5. Exploring the use of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione as a model system for studying charge transfer processes in other materials.
In conclusion, 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is a highly conductive organic material that has unique properties that make it an ideal candidate for use in electronic devices and other applications. While there is still much to be learned about this compound, it has already shown great promise in a variety of scientific research applications.
合成方法
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione can be synthesized through a variety of methods, including chemical vapor deposition, solution-phase synthesis, and electrochemical methods. The most commonly used method involves the reaction of tetrathiafulvalene (TTF) with tetracyanoquinodimethane (TCNQ) in the presence of a strong oxidant.
科学研究应用
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has been extensively studied for its potential use in electronic devices such as transistors, photovoltaic cells, and sensors. Its unique electronic properties, including high conductivity and low resistance, make it an ideal material for these applications. Additionally, 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has been studied for its potential use in molecular electronics and as a model system for studying charge transfer processes.
属性
分子式 |
C15H12O3S6 |
|---|---|
分子量 |
432.7 g/mol |
IUPAC 名称 |
2,4,6-tris(1,3-dithiolan-2-ylidene)cyclohexane-1,3,5-trione |
InChI |
InChI=1S/C15H12O3S6/c16-10-7(13-19-1-2-20-13)11(17)9(15-23-5-6-24-15)12(18)8(10)14-21-3-4-22-14/h1-6H2 |
InChI 键 |
CVLKHIRVZCZDEJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=C2C(=O)C(=C3SCCS3)C(=O)C(=C4SCCS4)C2=O)S1 |
规范 SMILES |
C1CSC(=C2C(=O)C(=C3SCCS3)C(=O)C(=C4SCCS4)C2=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)




![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
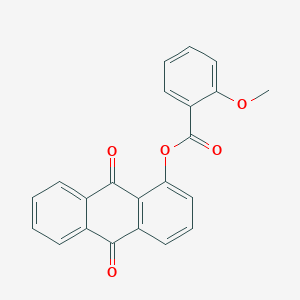
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
